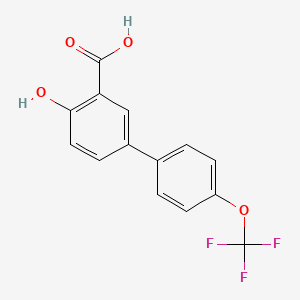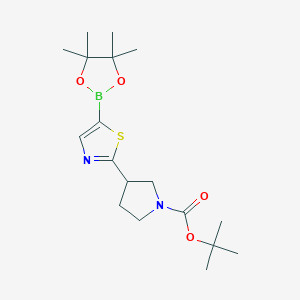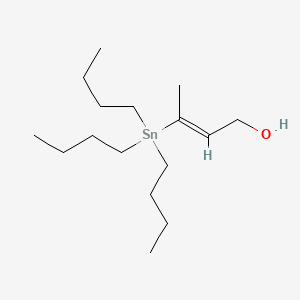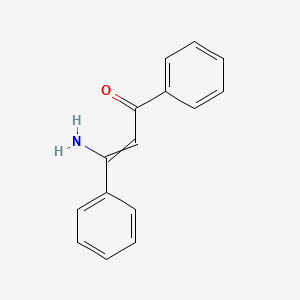
1-(4-Chlorophenyl)-2-cyclopentylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl-, also known as 4’-Chloroacetophenone, is an organic compound with the molecular formula C8H7ClO. It is a derivative of acetophenone, where the phenyl group is substituted with a chlorine atom at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Reaction Setup: Mix 4-chlorobenzene and acetyl chloride in a reaction vessel.
Catalyst Addition: Add aluminum chloride to the mixture to initiate the reaction.
Reaction Conditions: Maintain the reaction at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Workup: After the reaction is complete, quench the reaction mixture with water and extract the product using an organic solvent such as dichloromethane.
Purification: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize human intervention.
化学反応の分析
Types of Reactions
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-chlorobenzoic acid.
Reduction: 1-(4-chlorophenyl)ethanol.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- can be compared with other similar compounds such as:
Acetophenone: The parent compound without the chlorine substitution.
4-Chloroacetophenone: Similar structure but without the cyclopentyl group.
Benzophenone: A related compound with two phenyl groups attached to the carbonyl carbon.
Uniqueness
The uniqueness of Ethanone, 1-(4-chlorophenyl)-2-cyclopentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclopentyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
102580-68-7 |
|---|---|
分子式 |
C13H15ClO |
分子量 |
222.71 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-cyclopentylethanone |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-11(6-8-12)13(15)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2 |
InChIキー |
IHDMFJNSDRBTBX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


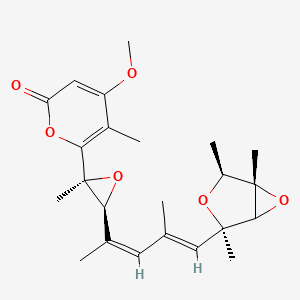
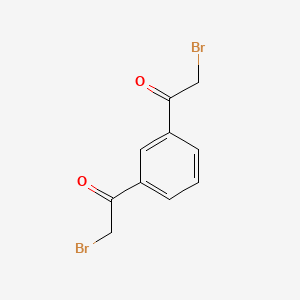

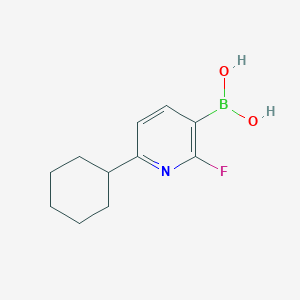
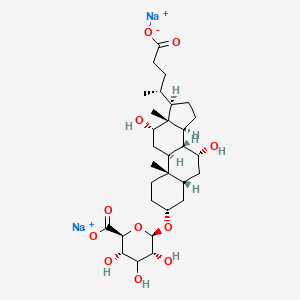
![2-(Furan-2-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086755.png)
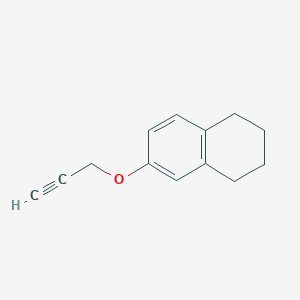
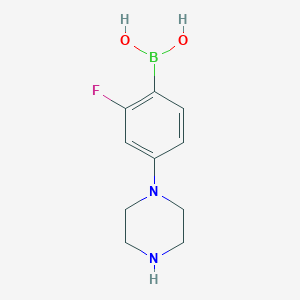
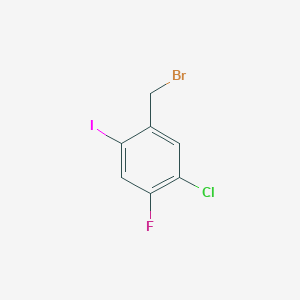
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)
